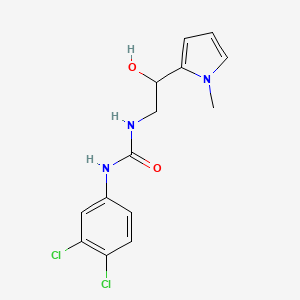

1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea, commonly known as DPU, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPU is a urea derivative that has been synthesized using a straightforward and efficient method.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Compounds Synthesis

Urea derivatives, such as "1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea," play a significant role in chemical synthesis. For example, they participate in the formation of 3-amino derivatives of pyrrolones and salts in reactions with hydrazine hydrate and ethylenediamine, indicating their utility in synthesizing novel heterocyclic compounds (Gein, Kataeva, & Gein, 2007). These reactions are fundamental in creating compounds with potential pharmaceutical applications and materials science.

Corrosion Inhibition

Urea derivatives have shown effectiveness as corrosion inhibitors for metals in acidic environments. The studies demonstrate that compounds like "1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea" can significantly reduce corrosion in mild steel when present in hydrochloric acid solutions. These inhibitors work by forming a protective layer on the metal surface, indicating their potential for use in industrial applications to prolong the lifespan of metal structures and components (Bahrami & Hosseini, 2012).

Pharmacological Research Tools

Some urea derivatives have been identified as nonpeptidic agonists for specific receptors, such as the urotensin-II receptor. These compounds, through their selective activity, serve as valuable pharmacological research tools for exploring receptor functions and could lead to the development of new therapeutic agents. Their high selectivity and drug-like properties make them useful for studying receptor-mediated biological processes (Croston et al., 2002).

Electronic and Optical Materials

Research into urea derivatives has also extended into the field of materials science, particularly in the development of electronic and optical materials. For example, studies on the electronic, optical, and nonlinear optical properties of certain chalcone derivatives highlight the potential of these compounds in fabricating optoelectronic devices. Their significant electrooptic properties, such as high second and third harmonic generation values, suggest that these materials could be applied in a variety of optoelectronic applications, offering alternatives to current materials with superior properties (Shkir et al., 2018).

Antimicrobial and Anticancer Agents

Finally, urea derivatives have been explored for their potential antimicrobial and anticancer activities. The synthesis and biological evaluation of novel heterocyclic compounds containing a sulfonamido moiety, including urea derivatives, have shown promising results against various bacterial and fungal pathogens, as well as anticancer properties against multiple cancer cell lines. These findings open up new avenues for the development of therapeutic agents based on urea derivatives (Azab, Youssef, & El-Bordany, 2013).

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)-3-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2N3O2/c1-19-6-2-3-12(19)13(20)8-17-14(21)18-9-4-5-10(15)11(16)7-9/h2-7,13,20H,8H2,1H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHXKHLXBSOGRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dichlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-fluorophenyl)-N-(3-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978885.png)

![2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2978890.png)

![3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2978891.png)

![3-O-Tert-butyl 7-O-methyl (1S,5R)-9-oxo-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2978892.png)

![5-Chloro-8-[[5-(difluoromethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]methoxy]quinoline](/img/structure/B2978894.png)

![N-(4-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2978896.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-nitrophenyl)-2-oxoacetamide](/img/structure/B2978897.png)

![2-Chloro-N-[1-[1-(2-fluorophenyl)ethyl]-2-oxopiperidin-3-yl]acetamide](/img/structure/B2978899.png)

![N-(4-cyanophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2978903.png)

![N-(5-chloro-2-hydroxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2978907.png)